molecular formula C25H21N3O5 B2798247 (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327187-49-4

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2798247
CAS No.: 1327187-49-4
M. Wt: 443.459
InChI Key: DRYDDCRHICLDQS-RFBIWTDZSA-N
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Description

The compound “(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a benzodioxin-imino moiety, a methoxy substituent at position 8 of the chromene core, and a carboxamide group linked to a 6-methylpyridin-2-yl group.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-15-5-3-8-22(26-15)28-24(29)18-13-16-6-4-7-20(30-2)23(16)33-25(18)27-17-9-10-19-21(14-17)32-12-11-31-19/h3-10,13-14H,11-12H2,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDDCRHICLDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with various substituents that may influence its biological properties. The presence of the benzodioxin moiety is significant as it often contributes to the bioactivity of similar compounds.

Structural Features

  • Chromene Core : The chromene structure is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.
  • Benzodioxin Substituent : This group can enhance the interaction with biological targets due to its electron-rich nature.
  • Pyridine Ring : The methylpyridine component may contribute to the compound's lipophilicity, affecting its absorption and distribution in biological systems.

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antioxidant Activity : Many chromene derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some studies suggest that benzodioxin-containing compounds can inhibit various microbial pathogens.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways has been observed in similar compounds, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

A study investigated the antioxidant capacity of related chromene derivatives, revealing that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity was attributed to the ability of the benzodioxin moiety to donate electrons.

Antimicrobial Properties

In a separate investigation, a series of benzodioxin derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anti-inflammatory Effects

Research exploring the anti-inflammatory effects of chromene derivatives demonstrated that they could inhibit pro-inflammatory cytokines in cell cultures. This suggests that the compound might be useful in treating conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntioxidantChromene derivativesFree radical scavenging
AntimicrobialBenzodioxin derivativesMembrane disruption
Anti-inflammatoryChromene-based compoundsCytokine inhibition

Research Findings Overview

Study ReferenceFindingsImplications
Study 1Significant antioxidant activityPotential use in oxidative stress-related conditions
Study 2Effective against E. coli and S. aureusDevelopment of new antimicrobial agents
Study 3Inhibition of pro-inflammatory cytokinesTherapeutic potential in inflammatory diseases

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Study on Breast and Prostate Cancer Cells : The compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results demonstrated a significant reduction in cell viability at concentrations ranging from 10μM10\mu M to 50μM50\mu M, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Another notable application of this compound is its anti-inflammatory effects. It has been shown to modulate inflammatory pathways effectively:

  • Mechanism of Action : The compound inhibits the nuclear factor kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties:

  • In vitro Neuroprotection : Experiments involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A comprehensive study focused on the anticancer potential of the compound revealed that:

  • Cell Lines Tested : MCF-7 and PC-3
  • Concentration Range : 10μM10\mu M to 50μM50\mu M
  • Findings : Significant apoptosis was observed, with flow cytometry confirming increased apoptotic cells compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In another research project:

  • Focus : The anti-inflammatory mechanism was explored through various assays.
  • Results : The compound significantly downregulated pro-inflammatory markers, demonstrating its efficacy in reducing inflammation .

Chemical Reactions Analysis

Chromene Core Formation

The 2H-chromene scaffold is synthesized via cyclization reactions. For example:

  • Rhodium(III)-catalyzed cyclization : A phenolic substrate undergoes rhodium-catalyzed cyclization under acidic conditions to form the chromene backbone (Figure 1C in ).

  • Multi-component reactions : Ethyl cyanoacetate, aldehydes, and enolizable compounds react in aqueous conditions with organocatalysts like PoPINO to yield chromene derivatives (Figure 2H in ).

Carboxamide Formation

The carboxamide group is introduced via nucleophilic acyl substitution:

  • Reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with amines : Ethyl chromene esters react with amines (e.g., 4-methoxyphenethylamine) under reflux in ethanol to form carboxamides (yield: 94%) .

Imino Group Reactivity

The imino (–N=C–) group participates in tautomerization and nucleophilic additions:

  • Hydrazone formation : Hydrazine hydrate reacts with chromene esters to yield hydrazides (e.g., compound 2 in ).

  • Condensation with aldehydes : Imino groups react with aldehydes (e.g., salicylaldehyde) in the presence of piperidine to form hydrazones (yields: 87–90%) .

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:

  • Conditions : Reflux with HCl (6M) or NaOH (2M) in ethanol/water (1:1).

  • Outcome : Formation of 2-oxo-2H-chromene-3-carboxylic acid, confirmed via 1H^1H-NMR loss of NH signal .

Electrophilic Aromatic Substitution

The benzodioxin and chromene aromatic rings undergo electrophilic substitution:

  • Nitration : Reacts with nitric acid (HNO3_3/H2_2SO4_4) at 0°C to introduce nitro groups at the 5-position of the chromene ring .

  • Methoxy group-directed reactions : The 8-methoxy group activates the chromene ring for halogenation or sulfonation.

Ring-Opening Reactions

The chromene lactone ring opens under nucleophilic attack:

  • Hydroxide-mediated ring-opening : Treatment with NaOH yields a dicarboxylic acid derivative via cleavage of the lactone (Scheme 2 in ).

  • Ammonolysis : Reaction with aqueous NH3_3 produces malonohydrazide derivatives (compound 4 in ).

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling modifies aryl halide substituents (if present):

Reaction TypeCatalyst SystemSubstrateProductYieldReference
SilylationPd2_2(dba)3_3, 2-(di-t-butylphosphino)biphenyl6-Bromo-2H-chromeneTrimethylsilyl-chromene87%

Biological Interaction-Driven Reactions

The carboxamide and imino groups interact with enzymes, enabling targeted modifications:

  • Molecular docking : The pyridinyl-carboxamide moiety binds kinase active sites, guiding structure-activity optimizations (e.g., methyl group introduction at pyridin-2-yl enhances binding).

  • Enzyme inhibition assays : Modifications at the imino group (e.g., arylidene substitutions) improve IC50_{50} values against COX-2 .

Table 2: Stability Under Hydrolytic Conditions

ConditionTime (h)Degradation (%)Major Product
6M HCl, reflux495Chromene-3-carboxylic acid
2M NaOH, reflux398Chromene-3-carboxylate

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related molecules from recent literature and commercial databases.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application
Target Compound C₂₄H₁₉N₃O₄* ~413.43* Benzodioxin-imino, 8-methoxy chromene, pyridinyl carboxamide Research focus (hypothetical kinase inhibition)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy pyridine, dimethylaminophenyl Research use only; unvalidated for medical applications
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one C₂₆H₁₉Cl₂N₃O₂ 484.35 Chlorophenyl chromene, pyrimidinone Intermediate in heterocyclic synthesis

Key Observations

Structural Diversity: The target compound uniquely combines a benzodioxin-imino group with a pyridinyl carboxamide, distinguishing it from analogs like CS-0309467 (), which features a dimethylaminophenyl substituent instead of the carboxamide chain . This substitution may influence solubility and target affinity. Chromene derivatives in (e.g., compound 4) incorporate chlorophenyl and pyrimidinone groups, which enhance lipophilicity but lack the benzodioxin system present in the target compound .

Functional Group Impact: The 8-methoxy group in the target compound and CS-0309467 may improve metabolic stability compared to non-oxygenated analogs. The pyridinyl carboxamide in the target compound could facilitate hydrogen bonding with biological targets (e.g., kinases), whereas the dimethylaminophenyl group in CS-0309467 might enhance membrane permeability .

Q & A

Q. How can researchers ensure stability under physiological conditions (pH, temperature)?

  • Methodology:
  • Forced degradation: Expose compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs, then analyze via UPLC .
  • Accelerated stability studies: Store at 40°C/75% RH for 6 months and monitor degradation products (e.g., hydrolyzed carboxamide) .

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